molecular formula C20H21FN2O2 B268874 N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide

カタログ番号 B268874
分子量: 340.4 g/mol
InChIキー: QUIJXCUCASPDOZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide, also known as AZD-9291, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized by AstraZeneca and is currently undergoing clinical trials for the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to other EGFR inhibitors.

作用機序

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide works by selectively inhibiting the activity of mutant forms of EGFR, including the T790M mutation, while sparing wild-type EGFR. This results in the inhibition of downstream signaling pathways that are involved in cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects
N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is also highly selective for mutant forms of EGFR, which reduces the risk of off-target effects. In preclinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has been shown to induce tumor regression and improve survival in mouse models of NSCLC.

実験室実験の利点と制限

One advantage of using N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide in lab experiments is its high selectivity for mutant forms of EGFR, which allows for the specific targeting of cancer cells while sparing normal cells. However, one limitation is that it may not be effective in all patients with EGFR-mutant NSCLC, as some tumors may have additional mutations that confer resistance to EGFR inhibitors.

将来の方向性

There are several potential future directions for the development of N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide and other EGFR inhibitors. One area of research is the development of combination therapies that target multiple signaling pathways involved in cancer cell survival and proliferation. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors, which could help to personalize treatment for individual patients. Additionally, there is ongoing research into the development of next-generation EGFR inhibitors that may be even more effective than current therapies.

合成法

The synthesis of N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide involves several steps, including the reaction of 4-fluoroaniline with 4-(aminomethyl)azepane, followed by acylation with 4-fluorobenzoyl chloride. The resulting intermediate is then subjected to a series of reactions, including reduction, acylation, and cyclization, to yield the final product.

科学的研究の応用

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has been extensively studied for its potential therapeutic applications in the treatment of NSCLC. It has been shown to be effective in patients with EGFR-mutant NSCLC that has developed resistance to other EGFR inhibitors, such as gefitinib and erlotinib. In preclinical studies, N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide has also demonstrated activity against T790M mutant EGFR, which is a common mechanism of resistance to other EGFR inhibitors.

特性

製品名

N-[4-(1-azepanylcarbonyl)phenyl]-4-fluorobenzamide

分子式

C20H21FN2O2

分子量

340.4 g/mol

IUPAC名

N-[4-(azepane-1-carbonyl)phenyl]-4-fluorobenzamide

InChI

InChI=1S/C20H21FN2O2/c21-17-9-5-15(6-10-17)19(24)22-18-11-7-16(8-12-18)20(25)23-13-3-1-2-4-14-23/h5-12H,1-4,13-14H2,(H,22,24)

InChIキー

QUIJXCUCASPDOZ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

正規SMILES

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。